
1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with amino and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions with good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles, amino derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid
- 4-Nitro-1H-pyrrole-2-carboxylic acid
- 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid
Comparison: 1-Amino-4-nitro-1H-pyrrole-2-carboxylic acid is unique due to the presence of both amino and nitro groups on the pyrrole ring
Propriétés
Formule moléculaire |
C5H5N3O4 |
|---|---|
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
1-amino-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H5N3O4/c6-7-2-3(8(11)12)1-4(7)5(9)10/h1-2H,6H2,(H,9,10) |
Clé InChI |
QYFYQZYXEQEGQP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N(C=C1[N+](=O)[O-])N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


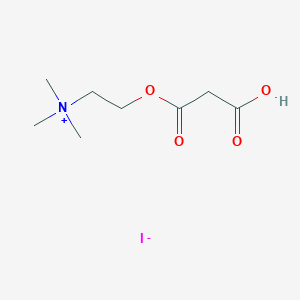
![5-Methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12856122.png)
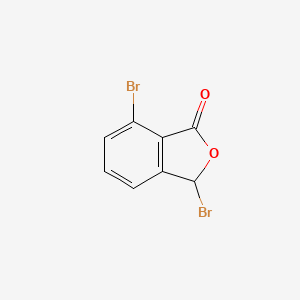


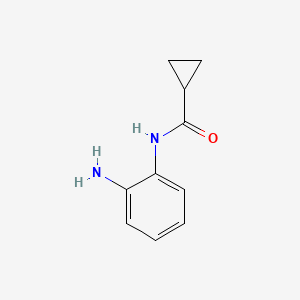

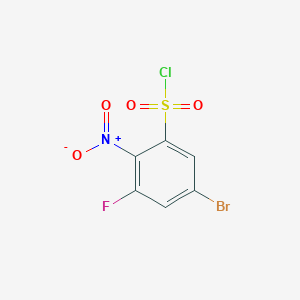
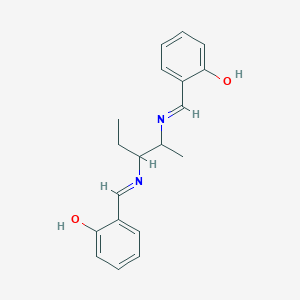
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
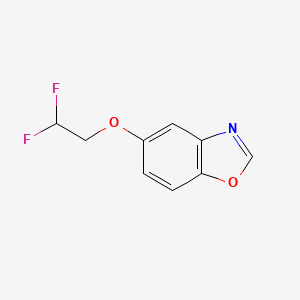
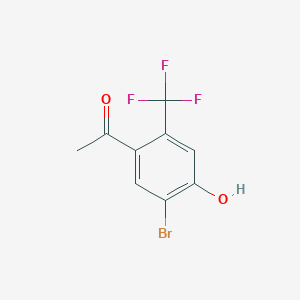
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)

